4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Structural and Physicochemical Characterization
Molecular Architecture and Functional Group Analysis
4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a structurally complex molecule combining a piperidine core with a phenoxymethyl linker, a fluorinated aromatic system, and a tert-butyl ester protecting group. Its molecular formula is C₁₇H₂₃FN₂O₃ , and its molecular weight is 324.39 g/mol .
Key Structural Features:
- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle, which adopts a chair conformation. The nitrogen is part of the tert-butyl ester group.
- Phenoxymethyl Linker : A methylene bridge connecting the piperidine to a 2-amino-5-fluorophenyl group. This linker enables spatial and electronic communication between the aromatic and aliphatic moieties.
- 2-Amino-5-fluorophenyl Group : A substituted benzene ring with an amino group at position 2 and a fluorine atom at position 5. The amino group acts as a hydrogen bond donor, while fluorine introduces electron-withdrawing effects and steric hindrance.
- tert-Butyl Ester : A bulky protecting group attached to the piperidine nitrogen, enhancing stability against hydrolysis and influencing solubility.
Functional Group Reactivity :
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 7.2–7.4 ppm : Aromatic protons (fluorophenyl ring).
- δ 6.8–7.1 ppm : Amino group protons (broad singlet).
- δ 4.2–4.5 ppm : Methylene protons (phenoxymethyl linker).
- δ 3.5–3.8 ppm : Piperidine ring protons (multiplet).
- δ 1.2–1.4 ppm : tert-Butyl group (singlet).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300–3500 | N–H stretching (amine). |
| 1700–1750 | C=O stretching (ester). |
| 1500–1600 | Aromatic C=C stretching. |
| 1250–1350 | C–F stretching (fluorophenyl). |
Mass Spectrometry (MS)
ESI+ (m/z):
X-ray Crystallography and Conformational Studies
While no direct crystallographic data exists for this compound, analogs (e.g., tert-butyl piperidine carboxylates) reveal:
- **
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-5-fluorophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(18)4-5-14(15)19/h4-5,10,12H,6-9,11,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURPDBVIHMXUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on current research.
Chemical Structure and Properties
- Molecular Formula : C17H25FN2O3
- Molecular Weight : 324.40 g/mol
- CAS Number : 1000053-44-0
This compound features a piperidine ring, an amino group, and a fluorinated phenyl moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the fluorine atom and the amino group. Fluorinated compounds often exhibit enhanced potency and selectivity in biological systems due to their ability to form stronger interactions with target proteins. The amino group may facilitate hydrogen bonding with enzyme active sites, enhancing binding affinity.
Pharmacological Effects
- Neuraminidase Inhibition : Research has indicated that compounds structurally similar to 4-(2-Amino-5-fluorophenoxymethyl)-piperidine derivatives can act as inhibitors of neuraminidase, an enzyme critical for viral replication in influenza viruses. This suggests potential applications in antiviral therapies .
- Norepinephrine Reuptake Inhibition : Similar piperidine derivatives have been studied for their role as norepinephrine reuptake inhibitors, which could have implications for treating conditions like depression and anxiety .
- Anticancer Activity : Some studies have shown that derivatives of piperidine can exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
Study 1: Neuraminidase Inhibition
A study evaluated various amino acids for their ability to inhibit influenza virus neuraminidase. Compounds similar to 4-(2-Amino-5-fluorophenoxymethyl)-piperidine were tested, revealing significant inhibitory activity with Ki values suggesting strong binding affinity .
Study 2: Norepinephrine Reuptake Inhibition
Another study focused on the synthesis of piperidine derivatives, including those with fluorinated phenyl groups. These compounds were tested for norepinephrine reuptake inhibition, showing promising results that could lead to new antidepressant medications .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting materials are reacted to form the piperidine core.
- Introduction of the Fluorinated Phenyl Group : This is achieved through electrophilic aromatic substitution methods.
- Carboxylic Acid Protection : The carboxylic acid is protected using tert-butyl ester formation to facilitate further reactions without deactivating the acid functionality.
- Final Deprotection : Upon completion of the desired transformations, the tert-butyl group can be removed under mild conditions .
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester" is not available. However, information regarding similar compounds and related research areas can be extracted.
Chemical Information
- The compound "this compound" has the molecular formula C17H25FN2O3 and CID 66883083 .
- PubChem provides the structure, chemical names, physical and chemical properties .
Related Compounds and Applications
- Ampreloxetine Intermediate: 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid is an intermediate for preparing ampreloxetine, a norepinephrine reuptake inhibitor .
- Similar Piperidine Derivatives: Tert-butyl 4-(5-amino-2-fluorophenyl)-1-piperidinecarboxylate (C16H23FN2O2) is a related compound .
Research Areas
- Organic Chemistry: The synthesis and application of piperidine derivatives fall under the scope of organic chemistry .
- Low-Molecular Organic Synthesis: Reactions using catalysts are relevant to synthesizing complex molecules .
- Dietary Monitoring: Dietary analysis systems use machine learning to detect and analyze food intake .
*validates the need for automated diet identification and logging to reduce manual effort and improve convenience .
*emphasizes the need for accurate diet identification for meaningful dietary analysis and suggests integrating reliable food databases to support nutrition estimates .
*highlights the importance of personalized dietary recommendations tailored to individual profiles and dietary needs, integrating domain-specific knowledge .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-1-carboxylic acid tert-butyl esters, which are widely utilized as intermediates in pharmaceutical synthesis. Below is a detailed comparison with structurally related analogs from published literature and patents:
Table 1: Comparative Analysis of Piperidine-1-carboxylic acid tert-butyl ester Derivatives
Key Observations:
Substituent Effects: The 2-amino-5-fluorophenoxymethyl group in the target compound offers a balance of hydrogen-bonding capability (via -NH₂) and electron-withdrawing effects (via -F), which may optimize receptor binding compared to non-fluorinated analogs like those with methanesulfonyl groups .
Synthetic Utility: The tert-butyl ester group is a common protective strategy in multi-step syntheses. For example, its removal under acidic conditions (e.g., HCl in ether/methanol, as in ) is a well-established step to generate free piperidine intermediates.
Pharmacological Potential: Compounds with pyrimidine or pyridine cores (e.g., ) are frequently explored as kinase inhibitors or GPCR agonists. The target compound’s simpler structure may prioritize it as a precursor for further functionalization.
Preparation Methods
Reduction of Carboxylic Acid to Alcohol
- Reagents : Borane-dimethyl sulfide complex or borane-THF.
- Conditions :
Step Details Yield Source Reduction 5.0 g starting material, 2.0 eq. borane, reflux (1 hr), MeOH quench 88–92% Workup Azeotroping with MeOH, EtOAc extraction, acid/base washes –
This generates intermediates like 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester .
Activation of Hydroxymethyl Group
Conversion to a mesylate or similar leaving group enables nucleophilic substitution:
- Example : Treatment with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine, yielding 4-(2-methanesulfonyloxymethylphenyl)piperidine-1-carboxylate .
Coupling with 2-Amino-5-fluorophenol
The phenoxymethyl group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction:
- Nucleophilic Substitution : Reacting the mesylated intermediate with 2-amino-5-fluorophenol in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate.
- Mitsunobu Alternative : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the alcohol directly with the phenol.
Amino Group Installation and Final Deprotection
If the phenol is nitro-protected, reduction with hydrogenation or catalytic transfer hydrogenation (e.g., using Pd/C or ammonium formate) affords the free amine.
Data Tables for Key Steps
Table 1: Representative Reaction Conditions
Critical Analysis of Methodologies
- Boc Stability : The Boc group remains intact under borane reduction and mesylation conditions but may require care during acidic workups.
- Regioselectivity : Fluorine and amino groups on the phenol ring are best introduced early via pre-functionalized starting materials to avoid competing reactions.
- Scalability : Borane-mediated reductions and Mitsunobu couplings are efficient but cost-prohibitive at scale; alternative reductants (e.g., LiAlH₄) or coupling methods may be explored.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction yields be optimized?
The synthesis of piperidine-carboxylic acid tert-butyl esters typically involves phase-transfer catalytic alkylation or substitution reactions. For example, enantioselective alkylation of similar tert-butyl esters using chiral catalysts (e.g., (R)- or (S)-configured phase-transfer catalysts) can achieve high enantiomeric excess (>90%) under optimized conditions (e.g., toluene/water biphasic systems, 0°C to room temperature) . Yield optimization may require controlling steric hindrance at the piperidine nitrogen, adjusting reaction time (12–24 hours), and using tert-butyloxycarbonyl (Boc) protection to prevent side reactions .
Q. What analytical techniques are critical for characterizing this compound, and how should conflicting solubility data be resolved?
Key techniques include:
- NMR spectroscopy : For verifying substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, tert-butyl protons at δ 1.4 ppm).
- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ ion at m/z 325.3 for related analogs) .
- Melting point analysis : Reported melting points for similar compounds range from 123°C to 150°C, but discrepancies may arise from polymorphic forms or impurities. Cross-validate using differential scanning calorimetry (DSC) .
Conflicting solubility data (e.g., 3.5E-5 g/L vs. higher values in polar solvents) should be addressed by repeating measurements under standardized conditions (25°C, inert atmosphere) and using computational tools like ACD/Labs solubility predictors .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the fluorophenoxymethyl substituent?
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., GRRM) enable prediction of intermediates and transition states. For example, substituting the 5-fluoro group with electron-withdrawing groups may lower activation energy for nucleophilic attacks by 15–20 kJ/mol, as shown in analogous sulfonamide-piperidine systems . Computational workflows should integrate experimental data (e.g., kinetic profiles) to refine transition-state geometries .
Q. What strategies mitigate racemization during enantioselective synthesis of this compound?
Racemization often occurs at the piperidine chiral center under basic conditions. Mitigation strategies include:
- Low-temperature reactions : Conduct alkylation below −20°C to slow base-catalyzed epimerization.
- Protecting group selection : Use Boc instead of carbobenzyloxy (Cbz) groups to reduce steric strain and stabilize intermediates .
- Catalyst optimization : Chiral quaternary ammonium salts (e.g., Maruoka catalysts) improve stereocontrol in asymmetric alkylation by 30–40% .
Q. How do structural modifications impact biological activity, and what assays validate these effects?
Introducing electron-deficient substituents (e.g., sulfonyl or nitro groups) on the fluorophenyl ring enhances binding affinity to serotonin transporters (SERT) by 2–3 fold, as seen in dopamine transporter inhibitors . Validate via:
- Radioligand binding assays : Use [³H]-citalopram for SERT affinity measurements.
- Molecular docking : Compare binding poses of modified analogs with cryo-EM structures of target proteins .
Methodological Challenges and Data Contradictions
Q. How should researchers address inconsistencies in reported toxicity and stability data for tert-butyl esters?
Discrepancies in toxicity profiles (e.g., acute oral/dermal LD₅₀ values) may arise from impurities or incomplete characterization. Recommended steps:
- Repurify compounds : Use flash chromatography (silica gel, hexane/EtOAc gradient) to remove residual reagents.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC .
- Ecotoxicity screening : Follow OECD Test Guideline 201 for algal growth inhibition if environmental release is possible .
Safety and Handling Protocols
Q. What PPE and engineering controls are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves (≥8 mil thickness), safety goggles, and lab coats rated for chemical splash protection.
- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to control airborne exposure during synthesis .
- Spill management : Absorb with vermiculite or diatomaceous earth; avoid water jets to prevent aerosolization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
